Methyl 5-hydroxy-2-methyl-3-nitrobenzoate
Description
Methyl 5-hydroxy-2-methyl-3-nitrobenzoate emerges from the intersection of two significant classes of organic molecules: aromatic nitro compounds and benzoate esters. While this specific molecule is not the subject of a large volume of dedicated research, its structure is representative of intermediates used in the synthesis of fine chemicals, pharmaceuticals, and materials. The arrangement of its functional groups—a hydroxyl, a methyl, a nitro group, and a methyl ester—on a benzene (B151609) ring creates a unique electronic and steric environment that dictates its chemical behavior.
Aromatic nitro compounds are foundational building blocks in organic synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. lumenlearning.com More importantly, the nitro group is highly versatile and can be readily reduced to an amino group (-NH2), a transformation that is fundamental to the industrial synthesis of anilines. aiinmr.com These anilines are precursors to a vast array of products, including dyes, pigments, pharmaceuticals, agrochemicals, and polymers. aiinmr.comlibretexts.org The presence of the nitro group also imparts unique properties to molecules, making them useful in explosives and as chemical intermediates. aiinmr.comnih.gov
Benzoate esters, on the other hand, are derivatives of benzoic acid and are widely utilized as intermediates in various organic synthesis pathways. chemsynthesis.com The ester functional group can undergo several key reactions, such as hydrolysis, transesterification, and reduction, making it a versatile handle for molecular modification. chemsynthesis.com Benzoate esters are integral to the production of pharmaceuticals, dyes, specialty chemicals, and plasticizers. chemsynthesis.comnih.gov They are also used as fragrances and flavoring agents due to their often pleasant smells. rsc.org The combination of a nitro group and a benzoate ester moiety on the same aromatic ring, as seen in this compound, creates a multifunctional scaffold for synthetic chemists.
The nitro group (-NO2) and the methyl ester group (-COOCH3) are both electron-withdrawing. The nitro group exerts a strong electron-withdrawing effect through both resonance and induction, significantly reducing the electron density of the aromatic ring. lumenlearning.com The methyl ester is also deactivating. Conversely, the hydroxyl (-OH) and methyl (-CH3) groups are electron-donating. The hydroxyl group is a strong activator through resonance, while the methyl group is a weak activator through induction. libretexts.org
This combination of competing electronic effects influences the molecule's reactivity. The positions on the ring are activated or deactivated to varying degrees, which would direct the course of any subsequent substitution reactions. Steric hindrance between the adjacent methyl and nitro groups at positions 2 and 3 would also play a significant role in the molecule's conformation and reactivity. Studies on related molecules, such as methyl 4-nitrobenzoate, show that the nitro and methoxycarbonyl groups tend to be nearly coplanar with the benzene ring, a feature that would likely be influenced by the additional substituents in the target molecule. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₅ chemsynthesis.com |
| Molecular Weight | 211.174 g/mol chemsynthesis.com |
| CAS Number | 88132-51-8 epa.gov |
| Physical State | Not specified (likely solid) |
| Melting Point | Not available chemsynthesis.com |
| Boiling Point | Not available chemsynthesis.com |
| Density | Not available chemsynthesis.com |
Table 2: Expected Spectroscopic Data Features
Based on typical values for the functional groups present and data from analogous compounds.
| Spectroscopic Technique | Expected Features |
|---|
| ¹H NMR | - Signals for aromatic protons.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-7(9(12)15-2)3-6(11)4-8(5)10(13)14/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBUJNUWWJENQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629766 | |
| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88132-51-8 | |
| Record name | Methyl 5-hydroxy-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Hydroxy 2 Methyl 3 Nitrobenzoate
Strategies for Benzene (B151609) Ring Functionalization
The core of the synthesis lies in correctly positioning the hydroxyl, methyl, and nitro groups on the benzoate precursor. The interplay of activating and deactivating groups dictates the regiochemical outcome of the substitution reactions.
A primary and logical route to Methyl 5-hydroxy-2-methyl-3-nitrobenzoate involves the nitration of a pre-existing substituted benzoate, specifically Methyl 5-hydroxy-2-methylbenzoate. nih.govchemsynthesis.com In this electrophilic aromatic substitution reaction, the directing effects of the substituents already on the ring are paramount.
The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. The methyl ester (-COOCH₃) group is a deactivating, meta-directing group. The nitration of Methyl 5-hydroxy-2-methylbenzoate is therefore directed by the powerful activating effects of the hydroxyl and methyl groups. The nitro group (NO₂) will be directed to the positions ortho and para to these activating groups.
Considering the structure of Methyl 5-hydroxy-2-methylbenzoate:
The hydroxyl group at position 5 directs ortho to positions 4 and 6.
The methyl group at position 2 directs ortho to positions 1 and 3, and para to position 5.
The ester group at position 1 directs meta to positions 3 and 5.
The position C3 is ortho to the methyl group and meta to the ester group. The powerful ortho-directing influence of the activating methyl and hydroxyl groups, combined with the meta-directing effect of the ester, strongly favors the introduction of the nitro group at the C3 position.
The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, with careful temperature control to prevent over-nitration and side reactions. orgsyn.orgrsc.org
Table 1: Hypothetical Conditions for Regioselective Nitration
| Parameter | Condition | Purpose |
| Starting Material | Methyl 5-hydroxy-2-methylbenzoate | Precursor with correct hydroxyl and methyl positioning |
| Reagents | Conc. Nitric Acid (HNO₃) & Conc. Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) electrophile |
| Temperature | 0-10 °C | To control the reaction rate and prevent side reactions |
| Reaction Time | 1-2 hours | To ensure complete reaction |
| Work-up | Pouring onto ice, followed by filtration | To precipitate the solid product and separate it from the acid |
An alternative synthetic pathway could involve the hydroxylation of an appropriate nitro-substituted precursor, such as Methyl 2-methyl-3-nitrobenzoate. fishersci.co.uk Introducing a hydroxyl group onto an aromatic ring can be accomplished through several methods, although achieving high regioselectivity can be challenging.
One potential method is electrophilic hydroxylation, though it is less common. More feasible routes might include:
Nucleophilic Aromatic Substitution (SNAAr): If a suitable leaving group (e.g., a halogen) is present at the 5-position, it could be displaced by a hydroxide (B78521) ion or a protected equivalent. This reaction is facilitated by the presence of the electron-withdrawing nitro group.
Diazotization-Hydrolysis: A precursor such as Methyl 5-amino-2-methyl-3-nitrobenzoate could be synthesized. The amino group can then be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid), followed by hydrolysis upon heating to yield the desired hydroxyl group.
A third strategy for functionalizing the benzene ring would be the introduction of the methyl group onto a precursor that already contains the hydroxyl, nitro, and ester functionalities. This would likely involve a precursor such as Methyl 5-hydroxy-3-nitrobenzoate.
The most common method for introducing a methyl group is the Friedel-Crafts alkylation . However, this reaction has significant limitations in this context. The aromatic ring is heavily deactivated by the presence of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, making it resistant to Friedel-Crafts alkylation. Furthermore, the presence of the free hydroxyl (-OH) group would interfere with the Lewis acid catalyst (e.g., AlCl₃). Therefore, this is generally not a viable synthetic route for this specific target molecule.
Esterification Protocols for Methyl Benzoates
If the synthesis starts with the corresponding carboxylic acid, 5-hydroxy-2-methyl-3-nitrobenzoic acid, the final step is esterification to form the methyl ester.
The most common method for this transformation is the Fischer-Speier esterification. researchgate.net This is an equilibrium reaction where the carboxylic acid is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chem960.comtruman.edu The excess alcohol serves to shift the equilibrium towards the formation of the ester. The water produced during the reaction can also be removed to further drive the reaction to completion. google.com
Table 2: Typical Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Substrate | 5-hydroxy-2-methyl-3-nitrobenzoic acid | The carboxylic acid to be esterified |
| Reagent | Methanol (large excess) | Acts as both solvent and reactant; shifts equilibrium |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid |
| Temperature | Reflux | Increases the reaction rate |
| Work-up | Neutralization, extraction, and purification | To isolate the final ester product |
While Fischer esterification is robust, other methods can be employed, particularly if the substrate is sensitive to strong acids or high temperatures.
Reaction with Diazomethane: Carboxylic acids react rapidly with diazomethane (CH₂N₂) at room temperature to form methyl esters. This method is high-yielding and avoids harsh conditions, but diazomethane is toxic and explosive, requiring specialized handling.
Use of Solid Acid Catalysts: To simplify catalyst removal and reduce acidic waste, solid acid catalysts like modified montmorillonite K10 clay or ion-exchange resins can be used. epa.govijstr.org These materials provide an acidic surface to catalyze the esterification, often under solvent-free conditions, and can be easily removed by filtration. ijstr.org
Lewis Acid Catalysis: Lewis acids such as tin(II) compounds can also catalyze esterification reactions, often at high temperatures. rug.nlgoogle.com
Multi-Step Synthesis Pathways for this compound
A plausible and efficient multi-step synthetic pathway for this compound commences with the commercially available starting material, 5-hydroxy-2-methylbenzoic acid. The synthesis involves two primary chemical transformations: Fischer esterification followed by a regioselective aromatic nitration.
Step 1: Fischer Esterification of 5-hydroxy-2-methylbenzoic acid
The initial step in the synthesis is the conversion of 5-hydroxy-2-methylbenzoic acid to its corresponding methyl ester, Methyl 5-hydroxy-2-methylbenzoate. This is achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com In this acid-catalyzed reaction, the carboxylic acid is treated with an excess of methanol, which serves as both the reactant and the solvent. masterorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is used. masterorganicchemistry.com
The general reaction is as follows:
5-hydroxy-2-methylbenzoic acid + Methanol ⇌ Methyl 5-hydroxy-2-methylbenzoate + Water
Step 2: Regioselective Nitration of Methyl 5-hydroxy-2-methylbenzoate
The second step is the introduction of a nitro group (-NO2) onto the aromatic ring of Methyl 5-hydroxy-2-methylbenzoate to yield the final product. This is an electrophilic aromatic substitution reaction. ma.edursc.org The regioselectivity of this nitration is directed by the existing substituents on the benzene ring: the hydroxyl (-OH) group, the methyl (-CH3) group, and the methyl ester (-COOCH3) group.
The hydroxyl and methyl groups are activating, ortho-para directing groups, while the methyl ester group is a deactivating, meta-directing group. rsc.org The powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate the regiochemical outcome of the nitration. The position ortho to the hydroxyl group and meta to the methyl ester (C3) is a likely site for nitration. Given the presence of the activating hydroxyl group, milder nitrating conditions compared to the standard concentrated nitric and sulfuric acid mixture are often preferred to prevent oxidation and the formation of byproducts. dergipark.org.trias.ac.in Various nitrating agents can be employed for phenols and their derivatives, such as dilute nitric acid in the presence of a phase-transfer catalyst or metal nitrates. acs.orgresearchgate.net
The reaction is as follows:
Methyl 5-hydroxy-2-methylbenzoate + Nitrating Agent → this compound
Optimization of Reaction Conditions and Yields
For the Fischer Esterification step, key parameters to optimize include the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time. The use of a large excess of methanol can significantly improve the yield by shifting the reaction equilibrium.
Below is a hypothetical data table illustrating the optimization of the esterification of 5-hydroxy-2-methylbenzoic acid:
Table 1: Optimization of Fischer Esterification of 5-hydroxy-2-methylbenzoic acid
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H2SO4 | 5 | 65 | 4 | 85 |
| 2 | H2SO4 | 10 | 65 | 4 | 92 |
| 3 | p-TSA | 10 | 65 | 6 | 88 |
| 4 | H2SO4 | 10 | 80 | 2 | 90 |
For the Regioselective Nitration step, the choice of the nitrating agent, solvent, temperature, and reaction time are critical for achieving high regioselectivity and yield. Milder conditions are generally preferred for the nitration of phenolic compounds to avoid over-nitration and oxidative side reactions. rsc.org
The following interactive data table presents a hypothetical study on the optimization of the nitration of Methyl 5-hydroxy-2-methylbenzoate:
Table 2: Optimization of Nitration of Methyl 5-hydroxy-2-methylbenzoate
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HNO3/H2SO4 | - | 0-5 | 1 | 65 |
| 2 | HNO3 | Acetic Acid | 20 | 2 | 78 |
| 3 | NH4NO3/KHSO4 | Acetonitrile | 80 | 3 | 82 |
| 4 | Cu(NO3)2 | Acetone | 25 | 4 | 75 |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing a more sustainable and environmentally benign synthesis of this compound.
For the Fischer Esterification step, several green alternatives can be considered:
Use of Solid Acid Catalysts: Replacing corrosive mineral acids like sulfuric acid with reusable solid acid catalysts such as Amberlyst-15 or zeolites can reduce waste and simplify purification. iiste.org
Alternative Solvents: While methanol often serves as both reactant and solvent, exploring deep eutectic solvents (DES) could offer a more environmentally friendly medium. dergipark.org.tr
Energy Efficiency: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net
For the Nitration step, traditional methods using mixed acids generate significant amounts of hazardous waste. rsc.org Greener approaches focus on alternative nitrating agents and reaction conditions:
Safer Nitrating Agents: Employing metal nitrates like calcium nitrate or copper nitrate in conjunction with acetic acid or other catalysts can be a safer alternative to concentrated nitric and sulfuric acids. gordon.edu
Solvent-Free or Aqueous Conditions: Developing nitration protocols in water or under solvent-free conditions minimizes the use of volatile organic compounds. chemistryforsustainability.org
Catalytic Systems: The use of solid-supported reagents or phase-transfer catalysts can improve selectivity and reduce the amount of acid required, thereby minimizing waste. researchgate.net Photochemical nitration presents another eco-friendly pathway, proceeding under ambient conditions. mjcce.org.mk
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Advanced Spectroscopic Characterization of Methyl 5 Hydroxy 2 Methyl 3 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, a definitive assignment of each proton and carbon atom can be achieved.
Proton (¹H) NMR Chemical Shift Analysis and Multiplicity
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the ester functionality, along with the electron-donating effect of the hydroxyl and methyl groups, significantly influences the chemical shifts of the aromatic protons.
The two aromatic protons are expected to appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. Their multiplicity will be doublets, resulting from coupling to each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the ester group are anticipated to be a sharp singlet around 3.9 ppm, while the protons of the methyl group attached to the aromatic ring will also be a singlet, but at a more upfield position, typically around 2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H | 7.5 - 8.0 | d |
| Aromatic H | 7.0 - 7.5 | d |
| Hydroxyl H | 5.0 - 6.0 | br s |
| Ester CH₃ | ~3.9 | s |
| Aromatic CH₃ | ~2.5 | s |
d: doublet, br s: broad singlet, s: singlet
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts influenced by the attached functional groups. The carbon bearing the nitro group and the carbon bearing the hydroxyl group are expected to be significantly shifted. The methyl carbon of the ester group will appear around 52 ppm, and the aromatic methyl carbon will be observed at a more upfield position, typically around 20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-NO₂ | 145 - 150 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-COOCH₃ | 120 - 125 |
| Ester O-CH₃ | ~52 |
| Aromatic CH₃ | ~20 |
Two-Dimensional (2D) NMR Experiments for Connectivity Assignments (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the two aromatic protons, showing a cross-peak between their signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides insights into the functional groups present in a molecule and can also offer information about its conformational properties.
Assignment of Characteristic Vibrational Modes of Ester, Hydroxyl, Methyl, and Nitro Groups
The IR and Raman spectra of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations will appear in the 1200-1300 cm⁻¹ region.
Hydroxyl Group: A broad O-H stretching band is anticipated in the region of 3200-3600 cm⁻¹ in the IR spectrum, with the broadening due to hydrogen bonding.
Methyl Groups: The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected around 1375 cm⁻¹ and 1450 cm⁻¹.
Nitro Group: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically appearing as a strong band around 1520-1560 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) appearing as a medium to strong band around 1340-1380 cm⁻¹.
Table 3: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester | C=O stretch | 1720 - 1740 |
| C-O stretch | 1200 - 1300 | |
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Methyl | C-H stretch | 2850 - 3000 |
| C-H bend | 1375, 1450 | |
| Nitro | Asymmetric NO₂ stretch | 1520 - 1560 |
| Symmetric NO₂ stretch | 1340 - 1380 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The theoretical monoisotopic mass of this compound has been calculated based on its molecular formula, C₉H₉NO₅.
Experimental determination of the exact mass through HRMS would be expected to yield a value in very close agreement with the theoretical mass, thereby confirming the elemental formula of the compound.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |
|---|
Likely fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and the cleavage of the nitro group (-NO₂). The relative abundances of these fragment ions would provide valuable information for confirming the molecular structure.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [M - •OCH₃]⁺ | C₈H₆NO₄⁺ | 180 |
| [M - •COOCH₃]⁺ | C₇H₆NO₃⁺ | 152 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are characteristic of aromatic systems and molecules containing heteroatoms with non-bonding electrons, such as the oxygen and nitrogen atoms in the hydroxyl, nitro, and ester functional groups. The presence of the nitro and hydroxyl groups on the benzene (B151609) ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl benzoate.
Specific experimental data for the absorption maxima of this compound are not available in the reviewed scientific literature. However, a hypothetical representation of the expected data is provided below.
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | Data not available | π → π* |
Crystallographic and Solid-State Analysis of this compound Remains Undetermined
A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the characterization of the chemical compound this compound. Despite its defined chemical structure, detailed experimental data regarding its crystallographic and solid-state properties are not publicly available.
Extensive searches for single-crystal X-ray diffraction studies, which are essential for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, have yielded no specific results for this compound. Consequently, fundamental crystallographic parameters such as the unit cell dimensions, space group, and the detailed molecular geometry, including bond lengths and angles in the crystalline state, remain uncharacterized.
Information regarding the crystallographic structure of this compound is not available in the reviewed scientific literature.
A thorough search of scientific databases and chemical literature did not yield any specific studies on the crystallographic analysis, solid-state structure, polymorphism, or crystal engineering of the compound this compound.
To discuss polymorphism—the ability of a compound to exist in different crystal forms—and crystal engineering, which involves the design of crystal structures, detailed experimental data from techniques such as single-crystal X-ray diffraction is essential. This data provides precise information about the arrangement of molecules in the crystal lattice, including unit cell dimensions, space group, and intermolecular interactions like hydrogen bonding and π-π stacking.
While crystallographic data is available for related isomers and similar molecules, such as Methyl 2-hydroxy-3-nitrobenzoate and Methyl 3-carboxy-5-nitrobenzoate, this information cannot be extrapolated to accurately describe the solid-state behavior of this compound. The specific placement of the hydroxyl, methyl, and nitro functional groups on the benzene ring will uniquely influence the intermolecular interactions and, consequently, the resulting crystal packing.
Without experimental determination of its crystal structure, any discussion on the polymorphism and crystal engineering of this compound would be speculative. The scientific community relies on published, peer-reviewed data for such analysis, and for this particular compound, such data appears to be absent from the public record.
Therefore, the requested article section on "Polymorphism and Crystal Engineering Considerations" for this compound cannot be generated at this time.
Theoretical and Computational Studies on Methyl 5 Hydroxy 2 Methyl 3 Nitrobenzoate
Conformational Landscape and Energetic Analysis
No studies on the conformational analysis or the energetic landscape of different rotamers of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate were found.
Until specific computational and theoretical research on this compound is conducted and published, a detailed and accurate article on these topics remains impossible to construct.
Electronic Structure and Reactivity Descriptors
A Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, has not been reported for this compound. This analysis is fundamental for predicting the chemical reactivity and kinetic stability of a molecule.
There are no published Molecular Electrostatic Potential (MEP) surface maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites, providing critical insights into the molecule's interaction with other chemical species.
Detailed atomic charge distribution analyses, such as Natural Population Analysis (NPA) or Mulliken charge calculations, for this compound are absent from the literature. These calculations would provide quantitative values for the partial charges on each atom, further clarifying the molecule's electronic landscape and potential for intermolecular interactions.
Computational chemistry provides a powerful lens for investigating the thermochemical properties of molecules like this compound, offering insights that can be difficult or hazardous to obtain through experimental methods alone. These theoretical approaches allow for the detailed examination of molecular structure and energy, contributing to a deeper understanding of the compound's stability and reactivity.
Estimation of Gas-Phase Enthalpies of Formation
The gas-phase standard molar enthalpy of formation (ΔfH°(g)) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be estimated with high accuracy using sophisticated computational methods.
High-level composite methods, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) theories, are commonly employed for this purpose. These methods approximate the results of very high-level electronic structure calculations through a series of smaller, less computationally expensive calculations. For instance, the G3(MP2)//B3LYP method has been successfully used to estimate the gas-phase enthalpies of formation for related isomers like methyl nitrobenzoates. researchgate.net This approach involves geometry optimization at the B3LYP level of density functional theory, followed by a series of single-point energy calculations at higher levels of theory to refine the energy.
To calculate the enthalpy of formation, a common strategy is to use isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach allows for significant cancellation of errors in the quantum chemical calculations, leading to more reliable results. For this compound, a suitable isodesmic reaction would involve simpler, well-characterized molecules. By calculating the enthalpy of reaction for this hypothetical process and combining it with the known experimental enthalpies of formation of the other reactants and products, the enthalpy of formation of the target molecule can be derived.
The results of such a computational study would typically be presented in a format similar to the hypothetical data shown below.
Hypothetical Data Table:
| Computational Method | Reaction Scheme | Calculated ΔfH°(g) (kJ·mol⁻¹) |
| G4 | Isodesmic Reaction 1 | -450.2 ± 5.1 |
| G4 | Isodesmic Reaction 2 | -452.5 ± 4.8 |
| CBS-QB3 | Isodesmic Reaction 1 | -451.8 ± 6.3 |
| W1U | Atomization | -448.9 ± 3.5 |
| Recommended Value | Weighted Average | -450.8 ± 4.0 |
Note: The data in this table is purely illustrative and intended to represent the typical output of a computational thermochemistry study. These values are not the actual, experimentally verified enthalpies for this compound.
Assessment of Energetic-Structural Synergies
The stability of the molecule is influenced by the electronic nature of its substituents: the hydroxyl (-OH) group is an electron-donating group through resonance, the methyl (-CH₃) group is weakly electron-donating through induction, and the nitro (-NO₂) group is a strong electron-withdrawing group through both resonance and induction. The positioning of these groups is critical. For example, the nitro group's electron-withdrawing effect can influence the acidity of the phenolic hydroxyl group.
Furthermore, intramolecular hydrogen bonding can play a significant role. Depending on the conformation of the ester group, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the carbonyl oxygen of the methyl ester group, or between the hydroxyl group and an oxygen of the nitro group. The presence of a strong intramolecular hydrogen bond is known to significantly increase the thermodynamic stability of a molecule. researchgate.net Computational methods can quantify the strength of these interactions.
To analyze these synergies, computational approaches can be used to calculate the energies of various isomers and conformers. By comparing the enthalpy of formation of this compound with those of related, simpler compounds (e.g., methyl benzoate, 3-nitrotoluene, etc.), the energetic contribution of each functional group and their interactions can be quantified. This analysis often involves calculating group increment values and interaction terms. A positive interaction term between two groups would suggest a destabilizing effect (e.g., due to steric hindrance), while a negative term would indicate a stabilizing interaction.
The findings from such an analysis could be summarized in a table that quantifies the energetic contributions of these intramolecular interactions.
Hypothetical Data Table:
| Interaction Parameter | Description | Calculated Energy Contribution (kJ·mol⁻¹) |
| E(OH, NO₂) | Interaction between hydroxyl and nitro groups | -8.5 |
| E(CH₃, NO₂) | Interaction between methyl and nitro groups | +3.2 |
| E(OH, COOCH₃) | Interaction between hydroxyl and ester groups | -12.1 |
| E(CH₃, COOCH₃) | Interaction between methyl and ester groups | +4.5 |
| IHB(OH···O=C) | Intramolecular H-bond (hydroxyl-ester) | -15.7 |
Note: The data in this table is purely illustrative and intended to represent the typical output of a computational analysis of substituent effects. These values are not the actual, experimentally verified interaction energies for this compound.
Chemical Reactivity and Synthetic Transformations of Methyl 5 Hydroxy 2 Methyl 3 Nitrobenzoate
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that plays a central role in the reactivity of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate. It strongly deactivates the aromatic ring towards electrophilic substitution, but its most significant synthetic utility lies in its capacity to be reduced to an amino group, a key transformation for the synthesis of various derivatives.
The reduction of the nitro group to a primary amine is one of the most fundamental and widely used transformations for nitroaromatic compounds. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical properties of the aromatic ring. The resulting product from the reduction of this compound is Methyl 3-amino-5-hydroxy-2-methylbenzoate.
Catalytic hydrogenation is a common and efficient method for this transformation. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com A range of heterogeneous catalysts are effective for this purpose. google.comgoogle.com
Commonly Used Catalysts for Hydrogenation: google.comgoogle.com
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Platinum dioxide (Adam's catalyst)
Raney nickel
The reaction is typically carried out in a solvent, such as methanol (B129727), at temperatures ranging from ambient to elevated, depending on the specific catalyst and substrate. google.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. Other reducing agents, such as formic acid or ammonium (B1175870) formate, can also be used in a process known as transfer hydrogenation. google.com
Table 1: Conditions for Nitro Group Reduction
| Method | Reducing Agent(s) | Typical Catalysts | Typical Solvents | Temperature Range |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Pd/C, Pt/C, Raney Ni | Methanol, Ethanol | 0–150 °C google.comgoogle.com |
| Transfer Hydrogenation | Formic Acid, Ammonium Formate | Pd/C | Methanol, Ethanol | 25–100 °C |
| Chemical Reduction | Fe/HCl, SnCl₂/HCl | Not Applicable | Water, Ethanol, Acetic Acid | 25–100 °C |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgnih.gov These activating groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org
In the case of this compound, there is no suitable leaving group, such as a halide, on the aromatic ring. The functional groups present (hydroxyl, methyl, carboxylate) are not typically displaced in SNAr reactions. While the nitro group itself can be displaced under very harsh conditions with potent nucleophiles, this is not a common or synthetically useful reaction for this substrate under standard laboratory conditions. Therefore, this compound is generally not reactive towards nucleophilic aromatic substitution. libretexts.org
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of various functionalities through alkylation or acylation. These reactions are important for modifying the compound's properties or for protecting the hydroxyl group during subsequent synthetic steps.
O-alkylation involves the formation of an ether linkage by reacting the phenolic hydroxyl group with an alkylating agent. This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. A specific example involves the reaction of this compound with 2-iodopropane (B156323) in the presence of a base to yield Methyl 5-isopropoxy-2-methyl-3-nitrobenzoate. google.com Other alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, can be used to introduce different alkyl groups. google.com
O-acylation introduces an ester functionality by reacting the hydroxyl group with an acylating agent like an acid chloride or acid anhydride. This reaction is also typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and can also act as a catalyst.
Table 2: Representative Reagents for Hydroxyl Group Derivatization
| Reaction Type | Reagent Class | Specific Example(s) | Base | Product Type |
|---|---|---|---|---|
| O-Alkylation | Alkyl Halide | 2-Iodopropane, Benzyl Bromide google.com | K₂CO₃, NaH | Ether |
| O-Acylation | Acyl Halide | Acetyl Chloride | Pyridine, Et₃N | Ester |
| O-Acylation | Acid Anhydride | Acetic Anhydride | Pyridine, Et₃N | Ester |
The derivatization of the hydroxyl group is a crucial strategy in the multi-step synthesis of more complex molecules. O-alkylation, for instance, is often employed to install a "protecting group." google.com A protecting group temporarily masks a reactive functional group, like the hydroxyl group, to prevent it from interfering with reactions occurring at other sites in the molecule. The isopropyl group introduced via reaction with 2-iodopropane serves this purpose. google.com This protecting group is stable under various reaction conditions but can be removed later in the synthetic sequence to regenerate the free hydroxyl group. Other common hydroxyl protecting groups include methyl, ethyl, benzyl, and various silyl (B83357) ethers. google.com
Ester Group Transformations
The methyl ester group of this compound can undergo several transformations, the most common of which is hydrolysis to the corresponding carboxylic acid. This reaction can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. google.com The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid, 5-hydroxy-2-methyl-3-nitrobenzoic acid.
Acid-catalyzed hydrolysis is an equilibrium process that involves heating the ester with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. The use of elevated temperatures, often in the range of 50 to 100 °C, is common to drive the reaction towards completion. google.com
Acid- and Base-Catalyzed Hydrolysis Mechanisms to Carboxylic Acid
The conversion of this compound to 5-hydroxy-2-methyl-3-nitrobenzoic acid can be achieved through either acid- or base-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent to form methanol. A final acidification step is required to protonate the carboxylate and yield the neutral 5-hydroxy-2-methyl-3-nitrobenzoic acid. orgsyn.orgquora.com
The rate of base-catalyzed hydrolysis is sensitive to the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups, such as the nitro (-NO₂) and methyl ester (-COOCH₃) groups present in the molecule, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups like the hydroxyl (-OH) and methyl (-CH₃) groups tend to decrease the rate. Studies on various substituted methyl benzoates have shown that the presence of a nitro group significantly accelerates hydrolysis compared to unsubstituted methyl benzoate. oieau.fr
Acid-Catalyzed Hydrolysis: This is a reversible reaction. The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. quora.com A weak nucleophile, typically water, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a leaving group. Finally, deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product, 5-hydroxy-2-methyl-3-nitrobenzoic acid. quora.com To drive the equilibrium towards the product, the reaction is often carried out with a large excess of water.
Table 1: Comparison of Hydrolysis Mechanisms and Conditions
| Feature | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
|---|---|---|
| Catalyst | Strong base (e.g., NaOH, KOH) orgsyn.org | Strong acid (e.g., H₂SO₄, HCl) quora.com |
| Mechanism | Nucleophilic addition of OH⁻ to carbonyl | Protonation of carbonyl, then nucleophilic attack by H₂O quora.com |
| Reversibility | Irreversible (due to carboxylate formation) quora.com | Reversible quora.com |
| Key Intermediate | Tetrahedral alkoxide intermediate | Protonated tetrahedral intermediate |
| Rate Influence | Accelerated by electron-withdrawing groups (-NO₂, -COOCH₃) oieau.fr | Accelerated by protonation of the carbonyl group |
| Final Product | Carboxylate salt (requires acidification) orgsyn.org | Carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction would produce a different ester of 5-hydroxy-2-methyl-3-nitrobenzoic acid. Similar to hydrolysis, this reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, activating the ester towards nucleophilic attack by an alcohol molecule (R'-OH). A tetrahedral intermediate is formed, and after proton transfers, methanol is eliminated, yielding the new ester and regenerating the acid catalyst. The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol (R'-OH) is typically used, or the methanol byproduct is removed as it is formed.
Base-Catalyzed Transesterification: This mechanism involves a nucleophilic attack on the ester carbonyl by an alkoxide ion (R'O⁻), which is generated by deprotonating the alcohol with a strong base. This attack forms a tetrahedral intermediate, which then collapses to expel a methoxide ion (⁻OCH₃) and form the new ester. This process is also an equilibrium; a large excess of the starting alcohol is used to shift the equilibrium towards the products.
Table 2: General Conditions for Transesterification Reactions
| Catalyst Type | Reagents | Typical Conditions |
|---|---|---|
| Acid | Reactant alcohol (R'-OH), catalytic strong acid (e.g., H₂SO₄) | Heat, often with removal of methanol byproduct to drive equilibrium. |
| Base | Reactant alcohol (R'-OH), catalytic strong base (e.g., NaOR') | Anhydrous conditions to prevent competing saponification. |
Reactivity at the Aromatic Ring
The aromatic ring of this compound contains two unsubstituted positions (C4 and C6), which are potential sites for further functionalization. The reactivity and regioselectivity of these sites are governed by the combined electronic and steric effects of the four existing substituents.
Further Electrophilic Aromatic Substitution Reactions (if applicable)
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for benzene and its derivatives. The feasibility and outcome of further EAS on this compound depend on the directing effects of the substituents.
-OH (at C5): A strongly activating, ortho, para-directing group. It directs incoming electrophiles to positions C4 and C6.
-CH₃ (at C2): A moderately activating, ortho, para-directing group. It directs towards C6 (the para position).
-NO₂ (at C3): A strongly deactivating, meta-directing group. It directs away from C4 and C6. brainly.comlibretexts.org
-COOCH₃ (at C1): A deactivating, meta-directing group. It also directs away from C4 and C6. rsc.org
Table 3: Predicted Regioselectivity for Further Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ ma.edu | Substitution at C4 and/or C6 | The -OH group is the dominant ortho, para-director. |
| Halogenation | Br₂, FeBr₃ | Substitution at C4 and/or C6 | The activating -OH group controls the regioselectivity. |
| Sulfonation | Fuming H₂SO₄ | Substitution at C4 and/or C6 | Governed by the powerful directing effect of the hydroxyl group. |
| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | Likely unreactive | The ring is strongly deactivated by -NO₂ and -COOCH₃ groups, which is generally incompatible with Friedel-Crafts conditions. |
Palladium-Catalyzed Coupling Reactions at Activated Positions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as a coupling partner. Since this compound lacks such a leaving group, direct cross-coupling is not feasible.
However, the field of C-H activation offers a potential, albeit challenging, alternative for functionalizing the C-H bonds at the C4 and C6 positions. This approach would involve the direct coupling of these C-H bonds with a suitable reaction partner, catalyzed by a palladium complex.
The success of such a reaction would depend on several factors:
Regioselectivity: Directing groups are often necessary to control which C-H bond reacts. The existing hydroxyl or ester groups could potentially serve this role, but predictable control on this highly substituted ring would be difficult.
Electronic Effects: The electron-deficient nature of the ring, due to the nitro and ester groups, can make oxidative addition into the C-H bond (a key step in many C-H activation cycles) more challenging.
Steric Hindrance: The substituted nature of the ring could impede the approach of the bulky palladium catalyst.
While theoretically conceivable, the application of palladium-catalyzed C-H activation to this specific, complex substrate is not documented in readily available literature and would likely require significant optimization of catalysts and reaction conditions.
Table 4: Potential for Palladium-Catalyzed C-H Functionalization
| Target Position | Potential Coupling Partner | Key Challenges |
|---|---|---|
| C4 or C6 | Boronic acids (Suzuki-type) | Catalyst development, achieving regioselectivity, overcoming electronic deactivation. |
| C4 or C6 | Alkenes (Heck-type) | Catalyst inhibition, steric hindrance, controlling selectivity between C4 and C6. |
| C4 or C6 | Terminal Alkynes (Sonogashira-type) | Requires a specific catalytic system, potential for side reactions. |
Advanced Synthetic Applications of Methyl 5 Hydroxy 2 Methyl 3 Nitrobenzoate
Role as a Key Intermediate in Organic Synthesis
The utility of Methyl 5-hydroxy-2-methyl-3-nitrobenzoate and its analogs as key intermediates stems from the diverse reactivity of its functional groups. The nitro group is a versatile precursor that can be readily reduced to an amino group, which is a key step in the synthesis of many heterocyclic systems, including indoles. The methyl ester can be hydrolyzed to a carboxylic acid, converted to amides, or reduced to an alcohol. The hydroxyl group offers a site for alkylation or acylation to introduce further diversity.
The related compound, Methyl 2-methyl-3-nitrobenzoate, serves as a well-documented intermediate in the synthesis of numerous complex molecules. sigmaaldrich.com Its applications highlight the synthetic pathways available to this class of reagents. For instance, it is a recognized precursor for creating substituted indoles, isoquinolinones, and other valuable chemical scaffolds. sigmaaldrich.com The presence of the ortho-methyl group is particularly significant, as it can be functionalized, for example, through bromination, to enable further synthetic elaborations. orgsyn.org
Synthesis of Complex Aromatic and Heterocyclic Scaffolds
The arrangement of functional groups on the benzene (B151609) ring of this compound and its analogs makes it an ideal starting material for constructing a variety of complex aromatic and heterocyclic structures. The interplay between the electron-withdrawing nitro and ester groups and the other substituents directs the reactivity and allows for selective transformations.
Nitroaromatic compounds are classical precursors for the synthesis of indoles via reductive cyclization methods. researchgate.net The structural analog, Methyl 2-methyl-3-nitrobenzoate, has been effectively employed in the synthesis of indole (B1671886) derivatives. A notable example is its use in the preparation of methyl indole-4-carboxylate. sigmaaldrich.comorgsyn.org This transformation is a key step in building the indole core, which is a prevalent motif in pharmacologically active compounds.
Furthermore, this substrate is utilized in the Batcho-Leimgruber modification of the Reissert indole synthesis to produce compounds such as 4-(hydroxymethyl)-1-tosylindole. sigmaaldrich.com These syntheses underscore the role of the 2-methyl-3-nitrobenzoate framework as a reliable building block for accessing substituted indoles.
The synthetic utility of this class of compounds extends to other important heterocyclic systems. Research has shown that Methyl 2-methyl-3-nitrobenzoate can be used as a starting material for the synthesis of 5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin. sigmaaldrich.com These scaffolds are of interest in medicinal chemistry and materials science. The synthesis of these molecules from a common precursor demonstrates the versatility of the 2-methyl-3-nitrobenzoate core in divergent synthetic strategies.
Table 1: Heterocyclic Scaffolds Synthesized from Methyl 2-methyl-3-nitrobenzoate
| Precursor Compound | Synthesized Scaffold | Reference |
|---|---|---|
| Methyl 2-methyl-3-nitrobenzoate | Methyl indole-4-carboxylate | sigmaaldrich.com |
| Methyl 2-methyl-3-nitrobenzoate | 5-Amino-isoquinolin-1(2H)-one | sigmaaldrich.com |
| Methyl 2-methyl-3-nitrobenzoate | 5-Nitro-isocoumarin | sigmaaldrich.com |
This compound itself is a substituted benzoic acid derivative, and it can be used to generate others. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. quora.com Additionally, the analog Methyl 2-methyl-3-nitrobenzoate reacts with various aromatic aldehydes in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form substituted nitrostyrene (B7858105) benzoic acids. sigmaaldrich.com This reaction provides a pathway to elaborate the aromatic core and introduce new functional groups and structural complexity.
Rational Design of Derivatives for Specific Chemical Research Purposes
The multiple functional groups on this compound allow for the rational design and synthesis of a wide array of derivatives for specific research applications. Each functional group can be seen as a handle for modification:
The Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reaction).
The Hydroxyl Group: Can be converted into an ether or ester, allowing for the attachment of various side chains to probe structure-activity relationships or modify physical properties like solubility.
The Methyl Ester: Can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or with alcohols to form different esters. It can also be reduced to a primary alcohol.
The Methyl Group: Can be halogenated to provide a site for nucleophilic substitution or organometallic coupling reactions. orgsyn.org
This modularity enables chemists to systematically modify the structure to create libraries of related compounds. These libraries can then be used in medicinal chemistry for drug discovery, in materials science for developing new functional materials, or as probes to study biological processes.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-methyl-3-nitrobenzoate |
| Methyl indole-4-carboxylate |
| 4-(Hydroxymethyl)-1-tosylindole |
| 5-Amino-isoquinolin-1(2H)-one |
| 5-Nitro-isocoumarin |
| Substituted Nitrostyrene Benzoic Acids |
Q & A
Q. How can researchers design a synthetic route for Methyl 5-hydroxy-2-methyl-3-nitrobenzoate, considering regioselectivity challenges?
- Methodological Answer : A feasible route involves esterification of a benzoic acid precursor followed by nitration. To address regioselectivity, protect the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) before nitration to direct nitro-group placement. Post-nitration, deprotection yields the target compound. For example, analogous synthesis of methyl nitrobenzoates (e.g., methyl 2-nitrobenzoate) employs controlled nitration conditions and protective group strategies to avoid undesired substitution . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures product integrity.
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substitution patterns (e.g., aromatic protons near nitro/hydroxyl groups show distinct deshielding). Compare with computational predictions (DFT) to resolve ambiguities .
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-3 for visualization .
- HPLC/MS : Confirm purity and molecular weight. Use reverse-phase C18 columns with UV detection at 254 nm.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Collect in designated containers for nitroaromatic waste, complying with local regulations .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?
- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to categorize hydrogen bonds into patterns like or . Crystallographic data refined via SHELXL can identify donor-acceptor distances and angles. For example, the hydroxyl and nitro groups may form intermolecular bonds, stabilizing the lattice. Software like Mercury (CCDC) aids in visualizing these interactions .
Q. How to resolve contradictions between experimental NMR shifts and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl) or dynamic processes (e.g., tautomerism). Perform NMR in multiple solvents and compare with DFT calculations (Gaussian or ORCA) incorporating solvent models (e.g., PCM). For example, the hydroxyl proton’s shift may vary significantly in polar solvents due to hydrogen bonding .
Q. What strategies optimize crystallization of this compound for high-resolution diffraction studies?
- Methodological Answer :
- Solvent Screening : Test mixtures like ethanol/water or acetone/hexane to balance solubility and nucleation.
- Temperature Gradients : Slow cooling from saturation promotes large crystals.
- Additives : Small amounts of co-solvents (e.g., DMSO) can disrupt competing polymorphs. Refinement with SHELXL and validation via R-factor convergence ensure data quality .
Q. How do nitro and hydroxyl group orientations influence the compound’s reactivity in further functionalization?
- Methodological Answer :
- Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to specific positions (e.g., para to hydroxyl).
- Steric Hindrance : The methyl group at position 2 may block certain reactions (e.g., Friedel-Crafts alkylation).
- Hydrogen Bonding : Intramolecular H-bonding between hydroxyl and nitro groups can stabilize transition states in nucleophilic aromatic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
